2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol
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Overview
Description
2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol is an organic compound with the molecular formula C20H25INO2. This compound is known for its unique structure, which includes a cyclohexyl group, an anilino group, an iodine atom, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the boronic acid derivative of the desired aryl halide.
Coupling Reaction: The boronic acid derivative is then coupled with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl group or an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol: Similar structure but lacks the iodine atom.
4-Bromo-2-[(4-Cyclohexylanilino)methyl]-6-methoxyphenol: Similar structure with a bromine atom instead of an iodine atom.
Uniqueness
2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(4-cyclohexylanilino)methyl]-4-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24INO2/c1-24-19-12-17(21)11-16(20(19)23)13-22-18-9-7-15(8-10-18)14-5-3-2-4-6-14/h7-12,14,22-23H,2-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLSQFXRNKBZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)C3CCCCC3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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